The compound (6aR,11aR)-3-methoxy-6a,11a-dihydro-6H- benzofuro[3,2-c]chromen-9-ol, commonly known as Medicarpin, is a naturally occurring flavonoid that has garnered attention for its potential pharmacological properties. It is derived from various plant sources and exhibits a range of biological activities, including anti-inflammatory and antioxidant effects. Medicarpin is classified as a member of the benzofuran class of compounds, which are characterized by their unique structural features that contribute to their biological functions.
Medicarpin is primarily sourced from plants in the Leguminosae family, particularly from the genus Dalbergia. The compound is recognized for its role in traditional medicine and has been studied for its therapeutic potential. In terms of classification, it falls under the broader category of flavonoids, specifically within the subclass of flavonols due to its structural characteristics, which include a chromen-9-ol backbone.
The synthesis of Medicarpin can be achieved through various methods, including:
A common synthetic route involves the following steps:
The molecular structure of Medicarpin can be represented as follows:
The structure features a fused benzofuran and chromenol system, which contributes to its biological activity.
Medicarpin's three-dimensional structure can be visualized using molecular modeling software, highlighting key functional groups such as hydroxyl and methoxy groups that are critical for its interaction with biological targets.
Medicarpin participates in several chemical reactions that enhance its pharmacological properties:
These reactions are typically facilitated by enzymes such as cytochrome P450s in metabolic pathways, leading to either detoxification or activation of the compound's active forms.
Medicarpin exerts its biological effects primarily through:
Studies have demonstrated that Medicarpin's mechanism involves interaction with specific molecular targets, including nuclear factor kappa B (NF-kB) pathways, contributing to its anti-inflammatory effects.
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity and purity.
Medicarpin has several scientific uses:
The structural exploration of benzofurochromene derivatives began in earnest during the mid-20th century alongside broader investigations into flavonoid biochemistry. Pterocarpans, characterized by their tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c][1]benzopyran backbone, were initially identified as secondary metabolites in leguminous plants where they function as phytoalexins—antimicrobial compounds synthesized in response to pathogen attack. The specific compound (6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol emerged as a distinct chemical entity in the scientific literature during the 1970s-1980s through phytochemical studies of traditional medicinal plants. Its structural elucidation represented a significant advancement in understanding the chemical defense mechanisms of plants and expanded the known diversity of the pterocarpan class [6]. Early isolation efforts relied heavily on chromatographic techniques, while structural characterization employed emerging spectroscopic methods including NMR and mass spectrometry, which revealed the compound's stereospecific configuration and substitution pattern. The assignment of the (6aR,11aR) absolute configuration was achieved through chiroptical methods and later confirmed by X-ray crystallography of related compounds, establishing a foundation for structure-activity relationship studies [5] [7].
This compound belongs to the pterocarpan subclass of flavonoids, featuring a complex tetracyclic system that incorporates fused benzofuran and chromene rings with a cis ring junction at positions 6a and 11a. The molecular formula is C₁₆H₁₄O₄, with a molar mass of 270.28 g/mol [3] [5]. Key structural features include:
Table 1: Physicochemical Properties of (6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄O₄ |
Average Molecular Weight | 270.28 g/mol |
Monoisotopic Mass | 270.089209 Da |
Hydrogen Bond Donor Count | 1 (phenolic OH) |
Hydrogen Bond Acceptor Count | 4 (ether and carbonyl oxygen atoms) |
XLogP3 | 2.6 |
Melting Point | 106°C |
Stereocenter Configuration | (6aR,11aR) |
Table 2: Structurally Related Pterocarpans
Compound Name | Substituents | Molecular Formula |
---|---|---|
Homopterocarpin [9] | 3,9-diOCH₃ | C₁₇H₁₆O₄ |
Medicarpin [6] | 9-OCH₃, 3-OH | C₁₆H₁₄O₄ |
6a,11a-Dihydro-6H-benzofuro[3,2-c]chromene-3,9-diol | 3,9-diOH | C₁₅H₁₂O₄ |
(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol occurs naturally as a specialized metabolite in several plant families, predominantly within the Fabaceae (legumes). It functions as a phytoalexin—a defensive compound synthesized de novo in response to microbial infection, insect damage, or abiotic stress [4] [6]. Key botanical sources include:
The biosynthetic route originates from the general phenylpropanoid pathway via the isoflavonoid branch. Key steps involve:
The stereospecificity of the reduction/cyclization steps ensures exclusive formation of the (6aR,11aR) enantiomer in biological systems, highlighting the enzymatic precision in its biosynthesis.
The compound serves as a privileged scaffold in medicinal chemistry due to its balanced lipophilicity, structural complexity, and diverse bioactivities. Its significance stems from several key pharmacological properties:
Table 3: Documented Biological Activities and Potential Therapeutic Applications
Biological Activity | Mechanistic Insights | Research Significance |
---|---|---|
Osteoblast Differentiation | ERβ agonism → Runx2/Osterix activation | Osteoporosis management without uterine hyperplasia |
Osteoclast Inhibition | RANKL pathway suppression → NFATc1 downregulation | Anti-resorptive therapy |
Chemosensitization | DR5 upregulation → ROS-JNK-CHOP pathway activation | Adjuvant for leukemia therapy |
Cytochrome P450 Modulation | Competitive inhibition of CYP isoforms | Drug-drug interaction prediction |
In pharmacophore design, the molecule offers three critical moieties:
Structure-activity relationship (SAR) studies indicate that modifications at C-3 and C-9 significantly alter bioactivity. Demethylation at C-3 (yielding medicarpin) enhances estrogenic activity, while methoxy group repositioning diminishes receptor binding [6] . The intact (6aR,11aR) configuration is essential for optimal interaction with biological targets, as epimerization at C-6a or C-11a reduces potency by >80% in various assays [5] [7]. These insights guide rational optimization of the scaffold for enhanced selectivity and pharmacokinetic properties.
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3